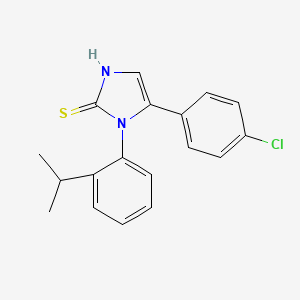

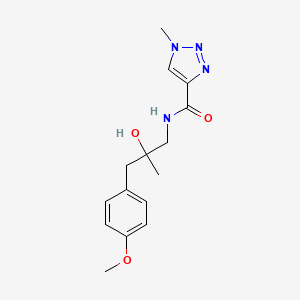

![molecular formula C8H9Cl2N3O2 B2564597 2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride CAS No. 2193064-38-7](/img/structure/B2564597.png)

2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride” is a chemical compound that falls under the category of pyrazolo[3,4-b]pyridine derivatives . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, such as “this compound”, involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provides the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-b]pyridine core. The pyrazolo portion of the molecule is suitable as a hydrogen bond center, while the pyridine portion is thought to have a π–π stacking interaction with Phe589 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .科学的研究の応用

Metal Ion Binding Sites Enhancement

The condensation of (Pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid with a Phe−Gly dipeptide has been shown to afford derivatives with ATCUN-like metal ion binding sites. This advancement highlights the potential of such compounds in enhancing the specificity and affinity of peptides towards metal ions, which can be pivotal in biochemical studies related to metal ion interactions in biological systems (Boa et al., 2005).

Catalytic Performance in Organic Transformations

A study demonstrated the synthesis of Cu(II)/pypzacac complexes, showcasing their excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These findings underline the compound's utility in facilitating environmentally friendly chemical transformations, offering a sustainable approach to synthesizing valuable organic compounds (Xie et al., 2014).

Novel Synthetic Pathways

The cyclization of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with formyl and acetyl electrophiles has been explored, revealing unique synthetic pathways towards bicyclic heterocycles. This research sheds light on the versatility of pyrazole derivatives in organic synthesis, offering new routes to structurally diverse compounds with potential biological activities (Smyth et al., 2007).

Corrosion Inhibition for Mild Steel

Pyrazoline derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing their potential in protecting industrial equipment against corrosion. This application is crucial for extending the lifespan of metallic structures in aggressive environments, reducing maintenance costs, and preventing failures (Lgaz et al., 2020).

Antimicrobial and Antitumor Activities

Research on pyrazolo[3,4-b]pyridine derivatives has revealed their significant antimicrobial and antitumor activities, indicating the potential of these compounds in developing new therapeutic agents. Such studies are fundamental in the quest for novel drugs with enhanced efficacy and specificity against pathogenic microorganisms and cancer cells (El-Borai et al., 2012).

将来の方向性

作用機序

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets that also interact with these purine bases.

Mode of Action

Compounds with similar structures have been shown to exhibit significant inhibitory activity , suggesting that this compound may also act as an inhibitor for its target(s).

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have similar effects.

特性

IUPAC Name |

2-pyrazolo[4,3-b]pyridin-2-ylacetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.2ClH/c12-8(13)5-11-4-7-6(10-11)2-1-3-9-7;;/h1-4H,5H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWIFZNPBVOWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C=C2N=C1)CC(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)

![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2564531.png)

![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)